molecular formula C25H29N5O2 B4499963 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B4499963
M. Wt: 431.5 g/mol
InChI Key: CLVGYEFGQKPNHQ-UHFFFAOYSA-N
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Description

N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic compound featuring a beta-carboline core linked to a benzylpiperazine moiety via a carboxamide bridge. The benzylpiperazine group is a common pharmacophore in ligands targeting G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors .

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c31-24(29-14-12-28(13-15-29)17-19-6-2-1-3-7-19)16-26-25(32)30-11-10-21-20-8-4-5-9-22(20)27-23(21)18-30/h1-9,27H,10-18H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVGYEFGQKPNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCC(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps. One common method includes the reductive amination of a precursor compound with benzylpiperazine. This reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The resulting product is then purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. For instance, the benzylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity . Additionally, the beta-carboline core may interact with various enzymes and receptors, influencing cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several piperazine- and carboxamide-containing analogs. Below is a detailed comparison of its chemical and functional attributes with related molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Findings
Target Compound : N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide Beta-carboline Benzylpiperazine, carboxamide linker ~433.5 (estimated) Hypothesized GPCR interaction; lacks direct pharmacological data
N-(2-{[(4-Benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide () Indole Benzylpiperazine, oxoacetyl linker 433.5 Structural analog; no reported bioactivity
Compound 34 (): 5-Iodo-benzofuran-2-carboxamide derivative Benzofuran 2-Methoxyphenylpiperazine, hydroxybutyl linker Not reported 63% synthesis yield; melting point 239–240°C (HCl salt); D3 receptor antagonist
Compound 36 (): 1H-Indole-2-carboxamide derivative Indole 2,3-Dichlorophenylpiperazine, hydroxybutyl linker Not reported 40% synthesis yield; melting point 226–228°C (HCl salt); high D3 affinity
BZ-IV (): N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide Benzothiazole 4-Methylpiperazine Not reported Synthesized via DMF-mediated coupling; anticancer activity potential

Key Observations

Structural Diversity: The beta-carboline core in the target compound distinguishes it from indole-, benzofuran-, or benzothiazole-based analogs. Linker Variations: The target compound employs a carboxamide-ethyl linker, whereas analogs like Compound 34 and 36 use hydroxybutyl chains. Longer linkers may improve conformational flexibility and receptor engagement .

Yields for analogs range from 40% (Compound 36) to 63% (Compound 34), suggesting optimization challenges in piperazine-carboxamide synthesis .

Pharmacological Implications :

  • Receptor Affinity : Compounds with dichlorophenyl- or methoxyphenylpiperazine groups (e.g., Compound 36) show high D3 receptor affinity and enantioselectivity, likely due to halogen or methoxy interactions with hydrophobic receptor pockets . The target compound’s benzyl group may confer similar selectivity but with unconfirmed potency.
  • Thermal Stability : Higher melting points in HCl salts (e.g., 226–240°C for Compounds 34–36) suggest stable crystalline forms, which could influence bioavailability .

Potential Applications: While the target compound’s beta-carboline moiety is associated with neuroactive properties, benzothiazole derivatives like BZ-IV are explored for anticancer activity, highlighting divergent therapeutic applications based on core structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

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